molecular formula C9H18 B13798614 1,2,3,4-Tetramethylcyclopentane CAS No. 2532-67-4

1,2,3,4-Tetramethylcyclopentane

Cat. No.: B13798614
CAS No.: 2532-67-4
M. Wt: 126.24 g/mol
InChI Key: INYXDKODFMWKER-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethylcyclopentane is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclopentane, where four hydrogen atoms are replaced by methyl groups at the 1, 2, 3, and 4 positions. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylcyclopentane can be synthesized through several methods. One common approach involves the alkylation of cyclopentane with methyl halides in the presence of a strong base, such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete substitution of hydrogen atoms with methyl groups.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of tetramethylcyclopentadiene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetramethylcyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound to its corresponding alkanes.

    Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Hydrogen gas (H₂), palladium or platinum catalyst

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Halogenated derivatives

Scientific Research Applications

1,2,3,4-Tetramethylcyclopentane is utilized in various scientific research fields, including:

    Chemistry: It serves as a model compound for studying the effects of methyl substitution on cyclopentane’s chemical properties.

    Biology: The compound is used in biochemical studies to understand the interactions of methylated cyclopentane derivatives with biological molecules.

    Medicine: Research on this compound contributes to the development of new pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.

    Industry: The compound is employed in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetramethylcyclopentane involves its interaction with various molecular targets and pathways. The presence of four methyl groups influences the compound’s reactivity and binding affinity to different substrates. In biochemical studies, it has been observed that the compound can modulate enzyme activity and receptor binding, leading to specific biological effects.

Comparison with Similar Compounds

1,2,3,4-Tetramethylcyclopentane can be compared with other methylated cyclopentane derivatives, such as:

  • 1,1,3,4-Tetramethylcyclopentane
  • 1,2,3,4-Tetramethylcyclohexane
  • 1,2,3,4-Tetramethylcyclopentadiene

Uniqueness: The unique arrangement of methyl groups in this compound imparts distinct chemical and physical properties compared to its analogs. For instance, the compound exhibits different boiling and melting points, solubility, and reactivity patterns, making it a valuable subject for comparative studies in organic chemistry.

Properties

CAS No.

2532-67-4

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

1,2,3,4-tetramethylcyclopentane

InChI

InChI=1S/C9H18/c1-6-5-7(2)9(4)8(6)3/h6-9H,5H2,1-4H3

InChI Key

INYXDKODFMWKER-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C1C)C)C

Origin of Product

United States

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